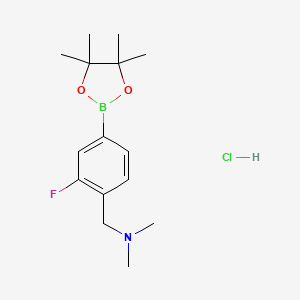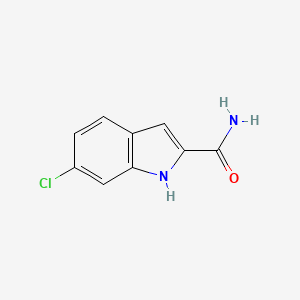
6-chloro-1H-indole-2-carboxamide
描述
6-chloro-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The presence of a carboxamide group at the 2-position and a chlorine atom at the 6-position of the indole ring gives this compound unique chemical and biological properties.
作用机制
Target of Action
The primary target of 6-chloro-1H-indole-2-carboxamide is the brain-type glycogen phosphorylase (PYGB) . PYGB plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose. This process is particularly important in the brain, where glucose is the primary energy source .
Mode of Action
This compound interacts with its target, PYGB, by inhibiting its activity . The presence of the carboxamide moiety in indole derivatives, such as this compound, allows it to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Biochemical Pathways
The inhibition of PYGB by this compound affects the glycogenolysis pathway. This results in a decrease in the breakdown of glycogen into glucose, thereby affecting the energy metabolism in brain cells .
Pharmacokinetics
It is noted that the compound has high blood-brain barrier permeability , which suggests that it can readily enter the brain to exert its effects.
Result of Action
The inhibition of PYGB by this compound leads to a reduction in the level of ATP in brain cells after ischemia, an improvement in cellular energy metabolism, a downregulation of the degree of extracellular acidification, and an improvement in metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits apoptosis and the expression of apoptosis-related proteins .
Action Environment
The action of this compound is influenced by the hypoxic-ischemic environment in the brain. In a study, it was found that the compound could alleviate the hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing LDH leakage rate, intracellular glucose, and post-ischemic ROS level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-indole-2-carboxamide typically involves the transformation of indole-2-carboxylic acid to its corresponding carboxamide derivative. One common method involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to convert indole-2-carboxylic acid to indole-2-carboxamide . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
6-chloro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
相似化合物的比较
6-chloro-1H-indole-2-carboxamide can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds: Indole-2-carboxamide, 5-chloro-1H-indole-2-carboxamide, and 7-chloro-1H-indole-2-carboxamide.
Uniqueness: The presence of a chlorine atom at the 6-position and a carboxamide group at the 2-position gives this compound distinct chemical and biological properties.
属性
IUPAC Name |
6-chloro-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXYHJSHKQOYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406445 | |
| Record name | 6-chloro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21109-13-7 | |
| Record name | 6-chloro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


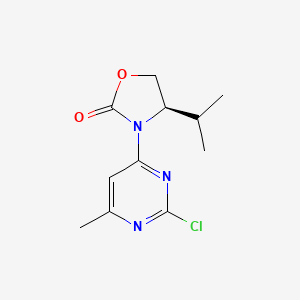
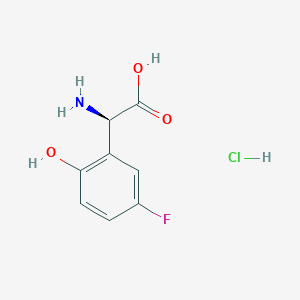
![4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride](/img/structure/B3049501.png)

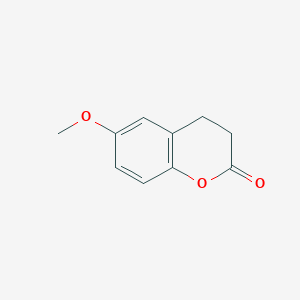
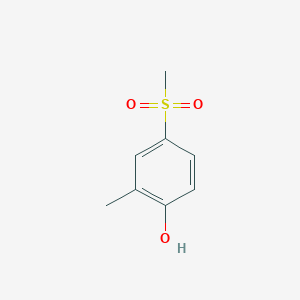


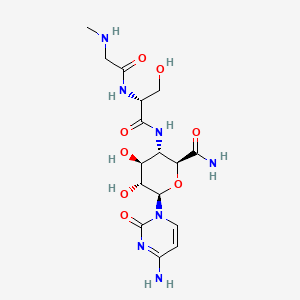
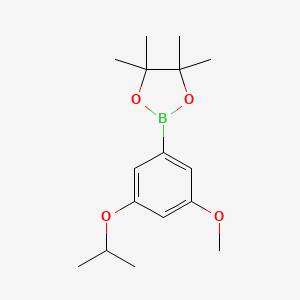

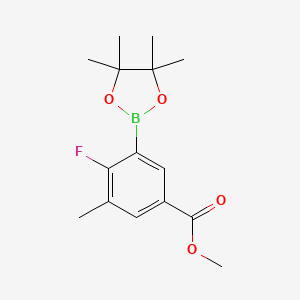
![[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3049520.png)
